3-Methoxypropane-1-sulfonic acid
CAS No.: 51980-59-7
Cat. No.: VC3877856
Molecular Formula: C4H10O4S
Molecular Weight: 154.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51980-59-7 |
|---|---|
| Molecular Formula | C4H10O4S |
| Molecular Weight | 154.19 g/mol |
| IUPAC Name | 3-methoxypropane-1-sulfonic acid |
| Standard InChI | InChI=1S/C4H10O4S/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3,(H,5,6,7) |
| Standard InChI Key | WVDJPYPEWMFJLV-UHFFFAOYSA-N |
| SMILES | COCCCS(=O)(=O)O |
| Canonical SMILES | COCCCS(=O)(=O)O |
Introduction
Chemical Overview and Structural Characteristics
3-Methoxypropane-1-sulfonic acid belongs to the class of organosulfonic acids, distinguished by its propane backbone substituted with methoxy (-OCH) and sulfonic acid (-SOH) groups. Its IUPAC name, 3-methoxypropane-1-sulfonic acid, reflects this substitution pattern. The compound’s molecular weight is 154.19 g/mol, and its structure is represented by the SMILES notation COCCCS(=O)(=O)O. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 51980-59-7 |
| Molecular Formula | |
| Molecular Weight | 154.19 g/mol |
| InChI Key | WVDJPYPEWMFJLV-UHFFFAOYSA-N |
| Solubility | Highly soluble in water |
The sulfonic acid group confers strong acidity (), making it a potent acid catalyst in organic reactions. The methoxy group enhances solubility in polar solvents while influencing electronic effects in synthetic intermediates.
Synthesis Methods
Laboratory-Scale Synthesis
A common laboratory method involves the reaction of 3-methoxypropyl chloride with sodium sulfite () under controlled alkaline conditions:
This nucleophilic substitution proceeds at 60–80°C, yielding the sulfonic acid after acidification. Purification via recrystallization or column chromatography ensures high purity (>95%).
Industrial Production
Industrial synthesis employs cross-coupling reactions to enhance efficiency and scalability. For instance, propane sultone (1,3-propane sultone) derivatives serve as precursors in multi-step processes . A patented method involves:
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Reacting sodium methoxide with hydrogen sulfide in organic solvents to generate sodium sulfhydrate.
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Treating propane sultone with sodium sulfhydrate at 15–35°C to yield sulfonic acid derivatives .
This route achieves yields ≥90% and purity ≥95%, minimizing side reactions and environmental impact .
Physicochemical Properties
Acidity and Solubility
The sulfonic acid group renders the compound a strong acid (), comparable to methanesulfonic acid. It is highly soluble in water (>500 g/L at 25°C) and polar aprotic solvents like dimethyl sulfoxide (DMSO). The methoxy group slightly reduces hydrophilicity compared to unsubstituted propane sulfonic acid.
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, with primary degradation products including sulfur dioxide () and propene derivatives. This stability supports its use in high-temperature reactions.
Applications in Research and Industry
Chemical Synthesis
The compound serves as:
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A sulfonation agent for introducing sulfonic acid groups into organic molecules .
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A catalyst in esterification and alkylation reactions due to its strong acidity.
Material Science
In lithium-ion batteries, derivatives of 3-methoxypropane-1-sulfonic acid improve electrolyte stability, enhancing cycle life and capacity retention .
Future Research Directions
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Synthetic Optimization: Developing greener synthesis routes using biocatalysts or flow chemistry.
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Pharmaceutical Derivatives: Expanding the exploration of sulfonyl derivatives for neurodegenerative diseases.
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Energy Storage: Investigating its role in advanced battery electrolytes for renewable energy systems.
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